molecular formula C7H11NO2 B14786184 (1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid

(1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid

Cat. No.: B14786184
M. Wt: 141.17 g/mol
InChI Key: BDLGSQLNAHOHEE-UHFFFAOYSA-N
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Description

(1R,3R,5R)-2-azabicyclo[320]heptane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid can be achieved through several methods. One common approach involves the use of cyclopentenes and palladium-catalyzed reactions to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules . Additionally, it has been applied in drug discovery as a key synthetic intermediate in several total syntheses .

Mechanism of Action

The mechanism of action of (1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact details of these interactions depend on the specific application and context in which the compound is used. Generally, it may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and organic synthesis.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-azabicyclo[3.2.0]heptane-3-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)6-3-4-1-2-5(4)8-6/h4-6,8H,1-3H2,(H,9,10)

InChI Key

BDLGSQLNAHOHEE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC(N2)C(=O)O

Origin of Product

United States

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